2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride
CAS No.: 1803599-11-2
Cat. No.: VC2959009
Molecular Formula: C6H11ClO2S
Molecular Weight: 182.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803599-11-2 |
|---|---|
| Molecular Formula | C6H11ClO2S |
| Molecular Weight | 182.67 g/mol |
| IUPAC Name | 2-(1-methylcyclopropyl)ethanesulfonyl chloride |
| Standard InChI | InChI=1S/C6H11ClO2S/c1-6(2-3-6)4-5-10(7,8)9/h2-5H2,1H3 |
| Standard InChI Key | MEQVPPZLZQZNRH-UHFFFAOYSA-N |
| SMILES | CC1(CC1)CCS(=O)(=O)Cl |
| Canonical SMILES | CC1(CC1)CCS(=O)(=O)Cl |
Introduction
2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is an organic compound belonging to the sulfonyl chloride family. It is characterized by the presence of a sulfonyl chloride group attached to a 2-(1-methylcyclopropyl)ethane moiety. The compound's molecular formula is C₆H₁₁ClO₂S, and it has a molecular weight of approximately 182.67 g/mol . This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes.
Synthesis and Preparation
The synthesis of 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-methylcyclopropyl)ethanol with thionyl chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Advanced purification techniques such as distillation and recrystallization are commonly used to isolate the desired product with high purity.
Synthesis Reaction Scheme
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Starting Material: 2-(1-methylcyclopropyl)ethanol
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Reagent: Thionyl chloride (SOCl₂)
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Conditions: Anhydrous conditions
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Product: 2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride
Chemical Reactions and Applications
2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, primarily nucleophilic substitution reactions. The sulfonyl chloride group reacts with nucleophiles such as amines, alcohols, or thiols to form sulfonamides or sulfonate esters. This reactivity is significant in organic synthesis, particularly in the development of complex molecules.
Reaction Types
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Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form various products.
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Sulfonamide Formation: Reaction with amines results in the formation of sulfonamide bonds.
Applications and Research Findings
2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride has diverse applications across several fields, including scientific research and industrial processes. Its ability to undergo nucleophilic substitution reactions makes it a versatile reagent in organic synthesis. The compound is used in the synthesis of complex molecules and has potential applications in the development of pharmaceuticals and chemical intermediates.
Applications Table
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a versatile reagent for nucleophilic substitution reactions. |
| Pharmaceutical Development | Potential applications in the synthesis of pharmaceuticals and chemical intermediates. |
| Industrial Processes | Utilized in various industrial chemical processes due to its reactivity. |
Safety and Handling
2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride is classified as a hazardous substance. It requires careful handling and storage due to its corrosive nature. The compound should be stored at -10 °C, and appropriate safety measures should be taken to avoid exposure .
Safety Precautions
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Storage Temperature: -10 °C
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Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)
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Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant)
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